![molecular formula C17H14ClN5O2S B4631538 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea
Overview
Description
Thioureas are a class of organic compounds known for their wide range of applications in medicinal chemistry, agriculture, and materials science. They exhibit a variety of biological activities and are used as key intermediates in the synthesis of heterocyclic compounds.
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of amines with isothiocyanates or thiourea with acyl chlorides. A one-pot synthesis approach is sometimes employed for efficiency, as seen in the preparation of novel thiourea derivatives containing pyrazole rings, which are prepared in good yields via reactions involving acylisothiocyanates and amino-substituted pyrazoles (Zhang et al., 2011).
Molecular Structure Analysis
Crystallographic studies of thiourea derivatives reveal diverse molecular geometries and intermolecular interactions. For instance, the crystal structure of a thiourea compound was characterized, showing typical bond lengths and angles with the thiourea unit making specific dihedral angles with adjacent groups, demonstrating the structural versatility of these compounds (Yusof et al., 2006).
Chemical Reactions and Properties
Thioureas participate in various chemical reactions, including cyclization and rearrangement processes, which can be leveraged to synthesize a range of heterocyclic compounds. Their reactivity is influenced by the presence of substituents on the thiourea moiety, as seen in studies involving ring-opening reactions and the synthesis of indole derivatives (Androsov & Neckers, 2007).
Scientific Research Applications
DNA-Binding Studies and Biological Activities
Thiourea derivatives, including nitrosubstituted acyl thioureas, have been synthesized and characterized, showing significant interactions with DNA, which might indicate potential anti-cancer properties. These compounds demonstrated various biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal effects against several strains and cancer cell lines. The study of DNA-binding affinities provides insight into their mechanism of action, highlighting their potential in cancer research (Tahir et al., 2015).
Anticancer Evaluation of Pyrazole Derivatives
Pyrazole derivatives have been identified as potential cell cycle inhibitors, with some compounds showing the ability to induce apoptosis and necrosis in human cancer cells. Their impact on cell cycle regulation and gene expression related to apoptosis, cell cycle, and xenobiotic metabolism suggests their utility in developing anticancer therapies (Nițulescu et al., 2015).
Synthesis and Apoptotic Activity in Cancer Cell Lines
Research on new pyrazole thiourea derivatives has shown promising apoptotic effects in human cancer cells. These compounds influenced the expression of tumor necrosis factor receptors and modulated levels of apoptosis-regulatory proteins, indicating their potential as anticancer drugs (Nițulescu et al., 2015).
Enantioselective Hydrogenation of α,β-Unsaturated N-Acylpyrazoles
The enantioselective hydrogenation of α,β-unsaturated N-acylpyrazoles catalyzed by rhodium/bisphosphine-thiourea has been developed, achieving high yields and excellent enantioselectivities. This process underscores the role of pyrazole moieties in providing hydrogen bond acceptor sites, which is crucial for high reactivity and selectivity, opening avenues for asymmetric synthesis applications (Li et al., 2016).
Antimicrobial and Antitumor Agents
Bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities. Their synthesis and characterization led to the identification of compounds with significant anticancer effects against hepatocellular carcinoma cell lines, highlighting the therapeutic potential of these novel molecules (Gomha et al., 2016).
properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-(4-nitrophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S/c18-15-4-2-1-3-12(15)11-22-10-9-16(21-22)20-17(26)19-13-5-7-14(8-6-13)23(24)25/h1-10H,11H2,(H2,19,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRIIXJCTLHRGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-nitrophenyl)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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